![molecular formula C22H24O8 B12588732 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone CAS No. 502850-40-0](/img/structure/B12588732.png)
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is a complex organic compound with the molecular formula C22H24O8. It is characterized by its unique spiro structure, which includes multiple oxygen atoms and double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12,20,25-Tetraoxadispiro[484~14~8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone typically involves multi-step organic reactionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .
化学反応の分析
Types of Reactions
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or conversion of functional groups to higher oxidation states.
Reduction: Removal of oxygen atoms or conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxygenated derivatives, while reduction reactions may produce simpler hydrocarbon structures .
科学的研究の応用
Chemistry
In chemistry, 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimalarial agent. Studies have demonstrated its efficacy against Plasmodium species, the causative agents of malaria. Its mechanism of action involves the generation of reactive oxygen species, which damage the parasite’s cellular components .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in the formulation of high-performance materials .
作用機序
The mechanism of action of 7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone involves the interaction with molecular targets, such as enzymes and cellular membranes. The compound generates reactive oxygen species, leading to oxidative stress and damage to cellular components. This mechanism is particularly effective against parasites and cancer cells, which are more susceptible to oxidative damage .
類似化合物との比較
Similar Compounds
Dispiro-1,2,4,5-tetraoxanes: These compounds share a similar spiro structure and have shown antimalarial activity.
Artemisinin: A well-known antimalarial compound with a peroxide bridge, similar to the tetraoxane structure.
Uniqueness
7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone is unique due to its specific arrangement of oxygen atoms and double bonds, which confer distinct chemical and biological properties. Its stability and reactivity make it a versatile compound for various applications, setting it apart from other similar compounds .
特性
CAS番号 |
502850-40-0 |
|---|---|
分子式 |
C22H24O8 |
分子量 |
416.4 g/mol |
IUPAC名 |
7,12,20,25-tetraoxadispiro[4.8.414.85]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone |
InChI |
InChI=1S/C22H24O8/c23-17-21(9-1-2-10-21)18(24)28-14-6-8-16-30-20(26)22(11-3-4-12-22)19(25)29-15-7-5-13-27-17/h1-8H,9-16H2 |
InChIキー |
KKCQTRSQJSYJLD-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC12C(=O)OCC=CCOC(=O)C3(CC=CC3)C(=O)OCC=CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


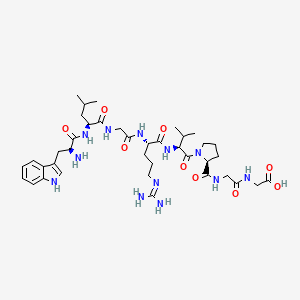
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
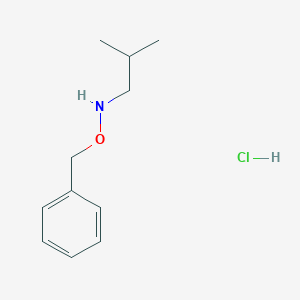
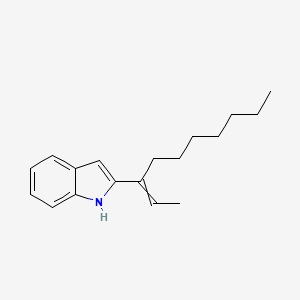
![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
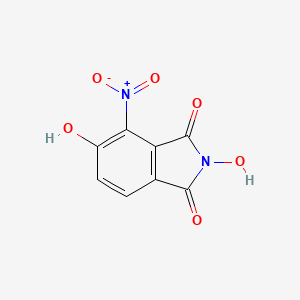
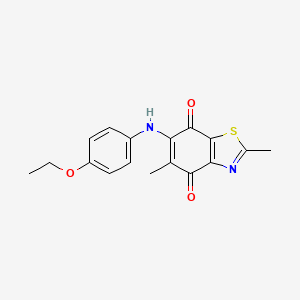
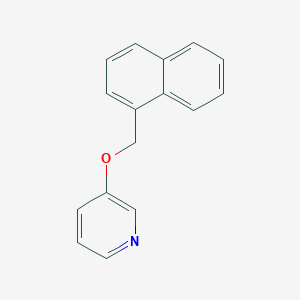
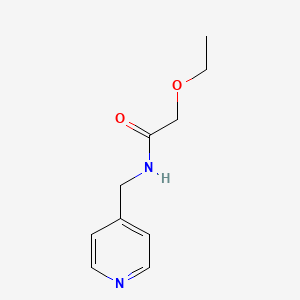
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
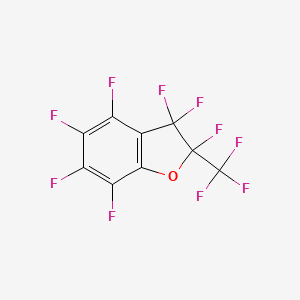
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
